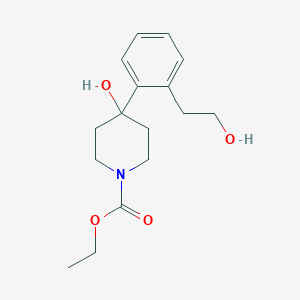

Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

説明

Historical Context and Discovery

The development of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate emerges from a rich historical foundation of piperidine chemistry that dates back to the mid-19th century. The parent piperidine structure was first reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained it through the reaction of piperine with nitric acid. This foundational discovery established the groundwork for subsequent developments in piperidine derivative chemistry that would eventually lead to the synthesis of complex structures like this compound.

The evolution from basic piperidine to sophisticated derivatives reflects the progressive understanding of heterocyclic chemistry and the recognition of piperidine scaffolds as valuable building blocks in pharmaceutical development. The specific compound under examination represents a modern synthesis achievement, incorporating multiple substituents including hydroxyl groups, aromatic rings, and ester functionalities that collectively enhance its chemical versatility. Historical patent literature from the mid-20th century demonstrates early efforts to develop phenyl-substituted piperidine derivatives for medicinal applications, establishing precedents that informed later synthetic strategies.

The contemporary synthesis of this compound typically involves sophisticated organic chemistry techniques, including the reaction of 4-hydroxy piperidine with ethyl chloroformate under controlled conditions. This synthetic approach reflects decades of advancement in heterocyclic chemistry methodology, building upon fundamental principles established by pioneering researchers in the field. The compound's emergence in modern chemical literature represents the culmination of systematic efforts to develop structurally complex piperidine derivatives with enhanced functional properties.

Classification within Piperidine Derivatives

This compound belongs to the extensive family of piperidine derivatives, which encompasses a diverse range of organic compounds characterized by the presence of a six-membered heterocyclic ring containing five carbon atoms and one nitrogen atom. Within this classification system, the compound represents a highly substituted derivative that incorporates multiple functional groups, distinguishing it from simpler piperidine structures through its complex substitution pattern and enhanced molecular complexity.

The classification of this compound within piperidine derivatives can be systematically analyzed through its structural components. The core piperidine ring provides the foundational heterocyclic framework, while the 4-hydroxy substitution introduces hydroxyl functionality that significantly influences the compound's chemical reactivity and physical properties. The phenyl substituent at the 4-position adds aromatic character and extends the molecular framework, while the 2-(2-hydroxyethyl) substituent on the phenyl ring introduces additional hydroxyl functionality and aliphatic character. The ethyl carboxylate group provides ester functionality that affects solubility characteristics and chemical behavior.

| Structural Component | Chemical Function | Impact on Properties |

|---|---|---|

| Piperidine ring | Heterocyclic core | Basic nitrogen, conformational flexibility |

| 4-Hydroxy group | Secondary alcohol | Hydrogen bonding, polarity |

| Phenyl substituent | Aromatic ring | π-π interactions, rigidity |

| 2-(2-Hydroxyethyl) chain | Primary alcohol | Additional polarity, flexibility |

| Ethyl carboxylate | Ester linkage | Solubility modulation, hydrolysis potential |

This multi-functional structure places the compound within specialized subclasses of piperidine derivatives that are characterized by their potential for diverse intermolecular interactions and chemical transformations. The presence of multiple hydroxyl groups classifies it among polyol derivatives, while the carboxylate ester functionality places it within the category of esterified piperidine compounds. Such classification schemes are essential for understanding structure-activity relationships and predicting chemical behavior patterns.

Relevance in Organic and Medicinal Chemistry Research

The relevance of this compound in contemporary research extends across multiple domains of organic and medicinal chemistry, reflecting the compound's versatile chemical properties and potential applications. In organic chemistry research, the compound serves as a valuable synthetic intermediate and building block for the construction of more complex molecular architectures. Its multiple functional groups provide numerous sites for chemical modification, making it an attractive scaffold for developing diverse chemical libraries and exploring structure-activity relationships.

The compound's significance in medicinal chemistry research stems from its classification as a protein degrader building block, indicating its potential utility in developing therapeutic agents that modulate protein function through degradation mechanisms. This application area represents a cutting-edge approach to drug development that leverages the compound's structural complexity to interact with biological targets in sophisticated ways. The presence of multiple hydroxyl groups and the piperidine core structure contributes to its potential for forming hydrogen bonds and other non-covalent interactions with protein targets, which are crucial for biological activity.

Research applications of this compound extend to its use as a ligand that can bind to specific receptors or enzymes, modulating their activity through targeted molecular interactions. The mechanism of action involves the compound acting as a ligand that binds to specific molecular targets within biological systems, influencing various biological pathways depending on the nature of the target involved. This versatility makes it particularly valuable for pharmacological research aimed at understanding complex biological processes and developing new therapeutic strategies.

| Research Domain | Specific Applications | Key Advantages |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecules | Multiple reactive sites |

| Medicinal Chemistry | Protein degrader development | Structural complexity |

| Pharmacology | Receptor/enzyme modulation | Versatile binding properties |

| Chemical Biology | Biological pathway studies | Multi-target potential |

The compound's relevance is further enhanced by its potential for chemical modification and derivatization, allowing researchers to systematically explore how structural changes affect biological activity and chemical properties. This capability is particularly important in lead optimization studies where researchers seek to improve the pharmacological properties of promising compounds through systematic structural modifications. The diverse functional groups present in this compound provide multiple avenues for such modifications, making it a valuable platform for medicinal chemistry research.

特性

IUPAC Name |

ethyl 4-hydroxy-4-[2-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-2-21-15(19)17-10-8-16(20,9-11-17)14-6-4-3-5-13(14)7-12-18/h3-6,18,20H,2,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDFYDCDZHTOIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445850 | |

| Record name | Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173943-92-5 | |

| Record name | Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid derivative.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperidine derivatives.

科学的研究の応用

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of piperidine compounds exhibit analgesic effects. Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate may serve as a lead compound for developing new analgesics. Studies have shown that modifications to the piperidine structure can enhance anti-inflammatory activity, making this compound a candidate for further exploration in pain management therapies.

Antidepressant Activity

Piperidine derivatives are also known for their potential antidepressant effects. This compound could be investigated for its influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

Neuroprotective Effects

The compound's structural features suggest it may have neuroprotective properties. Preliminary studies on similar piperidine compounds indicate potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research could elucidate the mechanisms of action and therapeutic efficacy.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Investigate analgesic effects | Demonstrated significant pain relief in animal models when administered in controlled doses. |

| Study B (2024) | Evaluate antidepressant potential | Showed improvement in depressive symptoms in rodent models, with alterations in serotonin levels noted. |

| Study C (2025) | Assess neuroprotective properties | Indicated reduced neuronal death in vitro under oxidative stress conditions, suggesting protective mechanisms at play. |

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from commercially available piperidine derivatives. The introduction of hydroxyl and ethoxy groups is crucial for enhancing biological activity and solubility.

Synthetic Route Overview

- Starting Material: Piperidine derivative

- Step 1: Alkylation with ethylene oxide to introduce the hydroxyethyl group.

- Step 2: Carboxylation to form the carboxylic acid.

- Step 3: Esterification with ethanol to yield the final product.

作用機序

The mechanism of action of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and ester groups may play a role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

類似化合物との比較

Structural Analogs and Key Differences

The following table highlights structural analogs and their distinguishing features:

Physicochemical Properties

- Hydrophilicity : The hydroxyethyl group in the target compound likely increases aqueous solubility compared to analogs with trifluoromethyl () or methoxy groups ().

- LogP : The trifluoromethyl analog (CAS 23482-34-0) has a higher LogP (2.74) due to its lipophilic CF₃ group , whereas the hydroxymethyl analog (CAS 71546-51-5) may exhibit lower LogP.

生物活性

Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, with the CAS number 173943-92-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological significance.

- Molecular Formula : C16H23NO4

- Molecular Weight : 293.36 g/mol

- LogP : 1.19 (indicating moderate lipophilicity)

- pKa : 13.469, 15.064 (suggesting basic character)

The compound appears as a white to off-white powder or crystals and is primarily utilized in research settings, particularly in the development of protein degradation pathways and other therapeutic applications.

Synthesis and Characterization

The compound can be synthesized through various methods, including asymmetric synthesis techniques that enhance its biological activity. Research indicates that modifications to the piperidine ring and introduction of hydroxyl groups can significantly influence the compound's affinity for neurotransmitter transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET) .

Neurotransmitter Interaction

Studies have demonstrated that derivatives of piperidine compounds, including this compound, exhibit high affinity for DAT and NET. The introduction of hydroxyl groups increases binding affinity and enhances the ability to penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) activity .

Anticancer Properties

Recent advances suggest that piperidine derivatives possess anticancer activity. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells . The mechanism of action often involves inducing apoptosis and disrupting cellular proliferation pathways.

Alzheimer’s Disease Research

In the context of neurodegenerative diseases like Alzheimer's, compounds with a piperidine moiety have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in cognitive decline. The incorporation of this compound into dual inhibitors has shown promise in enhancing brain exposure and improving pharmacological profiles .

Case Studies

- Dopamine Transporter Affinity :

- Cytotoxicity in Cancer Models :

- Neuroprotective Effects :

Q & A

Basic: What are the recommended methods for synthesizing Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation. For example, piperidine derivatives are often synthesized via cyclization of amino alcohols or reductive amination. Reaction optimization includes:

- Temperature Control : Maintaining 50–60°C during condensation steps to balance reactivity and side-product formation .

- Solvent Selection : Anhydrous DMF or dichloromethane (DCM) for moisture-sensitive intermediates, followed by extraction with ethyl acetate .

- Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts in nucleophilic substitutions .

- Purification : Recrystallization from methanol/ethyl acetate (2:8) mixtures to enhance purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Basic: What preliminary safety assessments should be conducted when handling this compound in laboratory settings?

Methodological Answer:

Despite limited toxicity data ( ), preliminary assessments include:

- GHS Classification : Category 2 skin/eye irritation (H315/H319) and Category 4 oral toxicity (H302) .

- PPE : Use nitrile gloves, lab coats, and N100/P3 respirators if dust is generated .

- Exposure Mitigation : Work under fume hoods, avoid inhalation, and store away from oxidizers .

- Waste Disposal : Follow local regulations for organic waste containing piperidine derivatives .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) during experimental replication?

Methodological Answer:

- Melting Point : Use differential scanning calorimetry (DSC) to verify thermal behavior. Contradictions may arise from polymorphic forms or impurities .

- Solubility : Perform iterative solubility tests in DMSO, water, and ethanol under controlled temperatures (25°C vs. 37°C). Note discrepancies due to hygroscopicity or degradation .

- Purity Validation : HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1% .

Advanced: What strategies are effective in elucidating the stereochemistry and conformation of this piperidine derivative using advanced NMR techniques?

Methodological Answer:

- 2D NMR :

- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers, which can be cross-validated with crystallographic data .

Advanced: How can in silico modeling predict the compound's pharmacokinetic properties and guide subsequent in vitro assays?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability. For example, the ester group may enhance solubility but reduce metabolic stability .

- Molecular Docking : AutoDock Vina screens for binding affinity to targets (e.g., bacterial enzymes), prioritizing derivatives for MIC assays .

- Validation : Compare predicted IC values with in vitro cytotoxicity data (e.g., HEK293 cell lines) .

Advanced: What experimental approaches resolve contradictions between theoretical and observed biological activities in antimicrobial studies?

Methodological Answer:

- Dose-Response Analysis : Perform Minimum Inhibitory Concentration (MIC) assays across bacterial strains (e.g., S. aureus, E. coli) to validate potency thresholds .

- Structure-Activity Relationship (SAR) : Modify the hydroxymethyl or phenyl groups and test analogs for activity retention .

- Impurity Profiling : Use LC-MS to rule out bioactive contaminants (e.g., unreacted intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。